2-(2-Bromoethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIXGWEPBUFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Studies of 2 2 Bromoethyl Quinoline
Nucleophilic Substitution Reactions at the Bromoethyl Group
The bromoethyl moiety of 2-(2-bromoethyl)quinoline serves as a versatile electrophilic site, readily participating in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a variety of nucleophiles, enabling the formation of diverse functionalized quinoline (B57606) derivatives. These reactions are fundamental in synthesizing compounds with potential applications in medicinal chemistry and material science.
Formation of C-Heteroatom Bonds (e.g., Ethers, Amines, Azides, Thiols)
The C(sp³)-Br bond in the ethyl side chain of this compound is susceptible to attack by heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is a cornerstone for the synthesis of a wide array of quinoline derivatives.
Ethers: The reaction of this compound with alkoxides results in the formation of ethers. For instance, treatment with sodium methoxide (B1231860) or ethoxide in a suitable solvent like ethanol (B145695) leads to the corresponding methoxyethyl or ethoxyethyl quinoline derivative. Protic solvents such as methanol (B129727) and ethanol can themselves act as nucleophiles, leading to the displacement of the bromide to form ethers, a reaction that must be considered when choosing reaction conditions for other transformations smolecule.com. A related compound, 2-(2-bromoethyl)-1,3-dioxolane (B43116), readily undergoes substitution with sodium methoxide, illustrating the general reactivity of the bromoethyl group towards oxygen nucleophiles .
Amines: Amines are effective nucleophiles for displacing the bromide from the ethyl side chain. The reaction can be performed with primary or secondary amines to yield the corresponding secondary or tertiary N-(2-quinolylethyl)amines. A common synthetic strategy involves reacting this compound with an excess of the desired amine in a polar aprotic solvent. An alternative, the Gabriel synthesis, can also be employed, where the compound is reacted with potassium phthalimide (B116566) followed by hydrolysis to yield the primary amine, 2-(2-aminoethyl)quinoline google.com. These amine derivatives are crucial intermediates for more complex molecules .
Azides: The bromide is readily displaced by the azide (B81097) ion (N₃⁻) to form 2-(2-azidoethyl)quinoline. This reaction is typically carried out using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) chim.it. The resulting azido (B1232118) derivative is a valuable intermediate, which can be further transformed, for example, through reduction to the corresponding primary amine or by participating in "click" chemistry, such as the Huisgen [3+2] cycloaddition, to form triazole-containing quinoline structures researchgate.net.
Thiols: Thiolates (RS⁻) are excellent nucleophiles and react efficiently with this compound to form thioethers. The reaction proceeds via an Sₙ2 mechanism, yielding 2-(2-(alkylthio)ethyl)quinolines or 2-(2-(arylthio)ethyl)quinolines. For example, reaction with 2-aminoethanethiol can lead to the formation of a thiomorpholino-fused quinoline system, demonstrating the high reactivity of the bromoethyl group towards sulfur nucleophiles clockss.org.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (CH₃ONa) | Ethers | Methanol/Ethanol, Reflux |
| Amine | Ammonia (NH₃), Piperidine | Amines | Polar aprotic solvent (e.g., DMF) |
| Azide | Sodium Azide (NaN₃) | Azides | DMF, Heat |
| Thiolate | Sodium Thiophenolate (PhSNa) | Thiols (Thioethers) | Ethanol, Heat |
Intramolecular Cyclizations Involving the Bromoethyl Moiety
The bromoethyl group of this compound can participate in intramolecular cyclization reactions, providing a powerful route to fused polycyclic heterocyclic systems. These reactions occur when a nucleophilic center is present elsewhere in the molecule, positioned to attack the electrophilic carbon bearing the bromine atom.
For instance, if the quinoline ring itself is substituted with a nucleophilic group (e.g., -OH, -NH₂, -SH) at an appropriate position, intramolecular cyclization can occur. A more common strategy involves first substituting the bromine with a nucleophile that contains an additional reactive site. For example, reacting this compound with a bifunctional nucleophile like 2-aminoethanol would yield 2-(2-(2-hydroxyethylamino)ethyl)quinoline. This intermediate, under appropriate conditions, can undergo cyclization.
Key examples from the literature demonstrate this principle effectively:
Derivatives such as 3-(2-bromoethylamino)- and 3-(2-bromoethoxy)quinoline 1-oxides have been shown to undergo deoxygenative intramolecular cyclization to form fused ring systems clockss.org.
Photochemical induction can also lead to cyclization. 4-(2'-Aminoethyl)quinolones, which can be synthesized from the corresponding bromoethyl precursor, undergo intramolecular [2+2] photocycloaddition to yield complex tetracyclic lactams nih.govacs.org.
Radical-mediated cyclizations offer another pathway. Intramolecular radical cascade reactions of suitably derivatized quinolines provide access to diverse quinoline-annulated polyheterocyclic frameworks sci-hub.se.
These cyclization strategies are of significant interest for building complex molecular architectures found in natural products and pharmacologically active compounds.
Organometallic Reactions of this compound
The C(sp³)-Br bond of this compound allows it to participate in a range of organometallic reactions, most notably cross-coupling reactions. These transformations are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this building block.
Cross-Coupling Reactions (e.g., Sonogashira, Heck-Suzuki, Arbuzov/Horner-Wadsworth-Emmons)
While cross-coupling reactions on the quinoline aromatic core are common, engaging the bromoethyl side chain presents unique challenges and opportunities due to the nature of the C(sp³)-Br bond.
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with organic halides, typically shows higher reactivity for C(sp²)-X and C(sp)-X bonds over C(sp³)-X bonds wikipedia.org. Direct Sonogashira coupling at the bromoethyl position of this compound is challenging under standard conditions. However, related substrates highlight its potential. For example, (2-bromoethyl)diphenylsulfonium (B3254981) triflate, a more reactive analogue, has been successfully used in Pd/Cu-catalyzed vinylation of terminal alkynes researchgate.net. This suggests that with appropriate catalyst systems or by converting the bromide to a more reactive leaving group, Sonogashira-type couplings could be achieved.
Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. Similar to the Sonogashira reaction, C(sp²)-Br bonds on the quinoline ring are more conventional coupling partners libretexts.org. However, the C(sp³)-Br bond of the ethyl group can be utilized. Cobalt-catalyzed cross-coupling reactions between aryl Grignard reagents and the analogous compound 2-(2-bromoethyl)-1,3-dioxolane have been reported, demonstrating that the bromoethyl moiety can act as the electrophile nih.gov. Conversely, the bromoethyl group can be converted into a nucleophilic partner. For instance, bromoethyl ethers can be transformed into potassium alkoxyethyltrifluoroborates, which then undergo Suzuki coupling with various aryl and heteroaryl halides nih.gov.
Arbuzov/Horner-Wadsworth-Emmons (HWE) Reaction: This two-stage process is a powerful method for alkene synthesis.
Michaelis-Arbuzov Reaction: this compound can react with a trialkyl phosphite (B83602), such as triethyl phosphite, in a Michaelis-Arbuzov reaction wikipedia.org. In this Sₙ2 reaction, the phosphorus atom of the phosphite attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a phosphonium (B103445) salt intermediate. This intermediate then rearranges to the thermodynamically stable pentavalent phosphonate (B1237965), diethyl 2-(2-quinolylethyl)phosphonate alfa-chemistry.comorganicchemistrydata.org.
Horner-Wadsworth-Emmons (HWE) Reaction: The resulting phosphonate is a key intermediate for the HWE olefination wikipedia.org. The phosphonate is first deprotonated at the carbon adjacent to the phosphorus using a base (e.g., NaH, KOt-Bu) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate collapses to form an alkene, with the (E)-isomer typically being the major product, and a water-soluble phosphate (B84403) byproduct that is easily removed nrochemistry.comtcichemicals.com. This sequence allows for the synthesis of various 2-(2-styryl)quinoline derivatives and other vinyl-substituted quinolines nih.govresearchgate.net.
Table 2: Cross-Coupling Strategies for this compound
| Reaction | Coupling Partner | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Sonogashira (Analogue) | Terminal Alkyne | Pd/Cu catalyst | Alkynylated quinoline |
| Suzuki | Arylboronic Acid | Pd catalyst, Base | Arylated quinoline |
| Arbuzov | Triethyl Phosphite | Heat | Diethyl 2-(2-quinolylethyl)phosphonate |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone | Base (e.g., NaH) | Vinyl-substituted quinoline |
Oxidative Addition Mechanisms in Catalytic Cycles
The key initiating step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the low-valent metal center, typically Pd(0) libretexts.orgwikipedia.org. In the case of this compound, this involves the insertion of the palladium atom into the C(sp³)-Br bond, forming a Pd(II) alkyl-halide complex.
The mechanism of this step can vary. While a concerted, three-center transition state is often proposed for aryl halides, the oxidative addition to alkyl halides can proceed through different pathways, including Sₙ2-type or radical mechanisms rsc.org. Theoretical studies have shown that the direct oxidative addition of alkyl bromides to ground-state Pd(0) complexes can have a very high activation energy barrier. However, photo-irradiation can generate a photoexcited triplet state of the palladium catalyst. This excited state is a much stronger reductant and can react with the alkyl bromide via a single-electron transfer (SET) pathway, generating an alkyl radical and a Pd(I) species, which then combine to form the Pd(II) intermediate d-nb.info.
Studies on the closely related 8-(bromomethyl)quinoline (B1267487) have provided direct evidence for the formation of stable palladium(IV) complexes following oxidative addition to a Pd(II) precursor, highlighting the ability of the quinoline moiety to stabilize organometallic intermediates researchgate.net. The specific pathway and its efficiency are influenced by factors such as the phosphine (B1218219) ligands on the palladium, the solvent, and the reaction conditions researchgate.net.
Magnesiation and Lithiation Strategies
The formation of Grignard (organomagnesium) or organolithium reagents from this compound is a challenging prospect. While the reaction of halogenoalkanes with magnesium metal is a standard method for preparing Grignard reagents chemguide.co.uklibretexts.org, the structure of this compound presents competing reaction pathways.
Grignard Reagent Formation: Direct reaction with magnesium metal in an ether solvent could potentially form the Grignard reagent, 2-(2-(magnesiobromo)ethyl)quinoline. However, this reaction would be in competition with Wurtz-type coupling and, more significantly, elimination reactions (E2), particularly if hindered magnesium bases are formed in situ. Furthermore, the acidic protons on the quinoline ring (especially alpha to the nitrogen) could be deprotonated. Despite these challenges, the successful formation of a Grignard reagent from the analogous 2-(2-bromoethyl)-1,3-dioxolane for use in cobalt-catalyzed couplings suggests that with carefully controlled conditions, such as the use of highly reactive Rieke magnesium, the desired organometallic reagent could be formed nih.gov.
Lithiation: Direct lithiation using alkyllithium reagents like n-BuLi would likely lead to a complex mixture of products. Halogen-lithium exchange at the bromoethyl group is possible, but deprotonation of the quinoline ring or addition of the n-BuLi to the quinoline C=N bond are highly competitive side reactions acs.org. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), would favor deprotonation of the most acidic C-H bond on the quinoline ring rather than interacting with the bromoethyl side chain. Therefore, strategies to form a lithiated species at the ethyl group would require specialized conditions or precursor modification to circumvent these more favorable reaction pathways.
Compound Index
Rearrangement and Elimination Reactions
The chemical behavior of this compound is significantly influenced by the presence of the bromoethyl group at the C2 position. This substituent makes the compound susceptible to elimination reactions, providing a key pathway for the synthesis of 2-vinylquinoline. These reactions involve the removal of a proton and the bromide leaving group from adjacent carbon atoms. libretexts.org
Elimination reactions of this compound can proceed through two primary mechanisms: the bimolecular elimination (E2) and the unimolecular elimination (E1). matanginicollege.ac.inlibretexts.org The prevailing mechanism is dictated by the reaction conditions, particularly the nature of the base, the solvent, and the temperature.
The E2 mechanism is a one-step, concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) at the same time as the carbon-bromine bond breaks to form a double bond. matanginicollege.ac.in This pathway is favored by the use of strong, bulky bases and is a second-order reaction, meaning its rate depends on the concentrations of both the substrate and the base. matanginicollege.ac.in
The E1 mechanism is a two-step process. libretexts.org It begins with the slow departure of the bromide leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a base to form the alkene. libretexts.org The E1 pathway is favored by weak bases or in protic solvents and its rate is only dependent on the concentration of the substrate. libretexts.org
In the case of this compound, both mechanisms lead to the formation of the same product, 2-vinylquinoline, as there is only one type of β-hydrogen available for abstraction. However, E1 and E2 reactions are often in competition with substitution reactions (SN1 and SN2). libretexts.org The choice of reaction conditions is therefore crucial to maximize the yield of the desired elimination product. For instance, using a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 elimination over substitution.
| Feature | E1 Mechanism | E2 Mechanism |
| Base | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu, DBU) |
| Solvent | Polar protic (e.g., ethanol) | Aprotic or protic |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (concerted transition state) |
| Stereochemistry | Not stereospecific | Requires anti-periplanar geometry |
| Competing Reaction | SN1 | SN2 |
Rearrangement reactions, such as hydride or alkyl shifts, are characteristic of reactions involving carbocation intermediates. libretexts.org Therefore, under conditions that favor the E1 mechanism, the initially formed primary carbocation from this compound could potentially rearrange. However, in this specific structure, a simple hydride shift would not lead to a more stable carbocation, making significant rearrangement unlikely. The primary product of elimination remains 2-vinylquinoline, a valuable monomer in polymer chemistry and a precursor for other functionalized quinolines. nih.govgoogle.com
Functionalization of the Quinoline Ring System
Electrophilic Aromatic Substitution Patterns
The quinoline ring system is an aromatic heterocycle, but the reactivity towards electrophilic aromatic substitution (EAS) is not uniform across the two rings. The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack. numberanalytics.comyoutube.com Consequently, electrophilic substitution on quinoline occurs preferentially on the more electron-rich benzene (B151609) ring. imperial.ac.uk
The directing effects within the benzene ring lead to substitution primarily at the C5 and C8 positions. numberanalytics.comyoutube.com The stability of the resulting Wheland intermediate (the resonance-stabilized carbocation) determines this regioselectivity. Attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring in all resonance structures.
The 2-(2-bromoethyl) group attached to the quinoline core is an alkyl group, which is typically a weak activating group and an ortho, para-director in standard benzene systems. However, in the context of the quinoline nucleus, the powerful deactivating effect of the heterocyclic nitrogen and the inherent preference for substitution on the carbocyclic ring are the dominant controlling factors. Therefore, electrophiles will preferentially attack the C5 and C8 positions. The inductive effect of the nitrogen atom is felt more strongly at C5 than at C8, which can sometimes favor substitution at the C8 position. youtube.com
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromoethyl)-5-nitroquinoline and 2-(2-Bromoethyl)-8-nitroquinoline |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromoethyl)-5-bromoquinoline and 2-(2-Bromoethyl)-8-bromoquinoline |
| Sulfonation | SO₃, H₂SO₄ | This compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Bromoethyl)-8-acylquinoline and 2-(2-Bromoethyl)-5-acylquinoline |
Note: The exact ratio of 5- and 8-substituted products can vary depending on the specific electrophile and reaction conditions.
C-H Activation Studies
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For quinoline derivatives, transition-metal-catalyzed C-H activation, particularly with palladium (Pd) and rhodium (Rh), has been extensively studied. rsc.orgmdpi.com
In the case of this compound, several C-H bonds are potential targets for functionalization:
C(sp²)–H bonds on the quinoline ring: The C8-H bond is a common site for directed C-H activation in quinoline derivatives, often utilizing the nitrogen atom as an endogenous directing group. rsc.org Palladium-catalyzed reactions can lead to arylation, acylation, or alkylation at this position. rsc.orgnih.gov
C(sp³)–H bonds on the ethyl side chain: The C-H bonds of the alkyl group at the C2 position are also amenable to functionalization. researchgate.netresearchgate.net Metal-free radical-based methods or metal-catalyzed processes can achieve oxidation, amination, or coupling reactions at the benzylic-like position (the CH₂ group adjacent to the quinoline ring). mdpi.comresearchgate.net
The presence of the bromo-substituent on the ethyl chain adds another layer of complexity and opportunity. It can act as a leaving group in cross-coupling reactions or be retained depending on the catalytic system employed. For example, a palladium catalyst could selectively activate a C(sp²)–H bond on the ring while leaving the C-Br bond intact, or a different catalyst system could promote a reaction involving the C-Br bond.
| C-H Bond Target | Reaction Type | Typical Catalyst/Reagents | Potential Product |
| Quinoline C8-H | Arylation | Pd(OAc)₂, Pivalic Acid, Ar-X | 8-Aryl-2-(2-bromoethyl)quinoline |
| Quinoline C8-H | Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | 8-Acetoxy-2-(2-bromoethyl)quinoline |
| Ethyl C(sp³)-H | Oxidation | Mn(OAc)₃, Acetic Acid | 2-(1-Acyl-2-bromoethyl)quinoline |
| Ethyl C(sp³)-H | Alkylation | Metal-free, Radical Initiator, Olefin | 2-(1-Alkyl-2-bromoethyl)quinoline |
Mechanistic Investigations of Reactions Involving this compound
Kinetic and Thermodynamic Control in Transformations
The principles of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions where multiple pathways are possible. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products; this is typically favored at lower temperatures where reactions are irreversible. libretexts.org The product that forms fastest (via the lowest activation energy barrier) will predominate. pressbooks.pub Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative stabilities of the products themselves. This is achieved at higher temperatures, where the reactions are reversible and can reach equilibrium. libretexts.orgpressbooks.pub
For this compound, a classic example of this competition is the reaction with a nucleophile/base. The substrate can undergo either substitution (SN1/SN2) or elimination (E1/E2).
Substitution (e.g., with NaOH in aqueous solution): This reaction would lead to the formation of 2-(2-hydroxyethyl)quinoline.
Elimination (e.g., with KOtBu in THF): This reaction yields 2-vinylquinoline.
Generally, elimination reactions are entropically favored and become more dominant at higher temperatures, suggesting they are often the thermodynamic products. Substitution reactions may proceed faster at lower temperatures, especially with good, non-bulky nucleophiles, and can be considered the kinetic products in this competitive scenario. wikipedia.org By carefully selecting the temperature, solvent, and the nature of the nucleophile/base, one can direct the reaction towards the desired substitution or elimination product.

Computational Mechanistic Elucidation and Transition State Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. researchgate.net For reactions involving this compound, DFT calculations can be employed to map out the potential energy surfaces for various transformations. d-nb.infomdpi.com
This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net Key applications for this compound would include:
Transition State Analysis: For the E2 elimination to form 2-vinylquinoline, computational models can determine the precise geometry of the transition state, confirming the required anti-periplanar arrangement of the abstracted proton and the leaving bromide. The activation energy (ΔE‡) for this process can be calculated, providing a quantitative measure of the reaction's feasibility.
Regioselectivity in EAS: When studying electrophilic aromatic substitution, DFT can be used to calculate the energies of the different possible Wheland intermediates formed upon attack at various positions (e.g., C5, C6, C7, C8). The calculated relative stabilities of these intermediates would predict the observed regioselectivity (C5/C8), corroborating experimental findings. researchgate.net
| Reaction Pathway | Reaction Type | Activation Energy (ΔG‡) | Reaction Energy (ΔGrxn) | Predicted Control |
| Path A | SN2 Substitution | 22.5 | -10.2 | Kinetic |
| Path B | E2 Elimination | 25.0 | -15.5 | Thermodynamic |
| Path C | EAS at C5 (Nitration) | 18.7 | -25.1 | - |
| Path D | EAS at C6 (Nitration) | 28.9 | -21.3 | - |
Note: These values are illustrative and represent the type of data that would be generated in a computational study to compare the feasibility of different reaction pathways.
These computational models are invaluable for rationalizing experimental outcomes and for predicting the reactivity of this compound in new, unexplored transformations. dergipark.org.tr
In Depth Spectroscopic and Structural Elucidation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(2-Bromoethyl)quinoline, providing detailed information about the hydrogen and carbon framework of the molecule.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR Techniques.researchgate.netrsc.orgrsc.orgbenchchem.comnih.govresearchgate.netuvic.carsc.orgscu.ac.irmdpi.comtsijournals.comchemicalbook.comresearchgate.net
One-dimensional NMR techniques, including ¹H and ¹³C NMR, are the first step in structural elucidation. The ¹H NMR spectrum of quinoline (B57606) derivatives typically shows signals in the aromatic region between 7.0 and 9.0 ppm. uncw.edunih.gov For this compound, specific signals corresponding to the ethyl chain are also observed. For instance, a triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom (CH₂Br) and another triplet for the methylene group attached to the quinoline ring (Ar-CH₂) would be expected.
In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring resonate in the downfield region, typically between 120 and 160 ppm. researchgate.net The carbons of the bromoethyl group will appear at higher field strengths.
To definitively assign these signals and establish connectivity, a suite of two-dimensional NMR experiments is utilized. uvic.caipb.pte-bookshelf.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the two methylene groups of the ethyl chain would confirm their adjacent relationship. escholarship.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. uvic.caipb.pt This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. uvic.caipb.pt For example, the protons of the methylene group attached to the quinoline ring will show correlations to the C2 carbon and other nearby carbons of the quinoline ring, confirming the position of the ethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ipb.ptescholarship.org While less critical for the fundamental structure of this compound, it can be valuable for conformational analysis.
A study on a related compound, N-(2-bromoethyl)-7-chloroquinolin-4-amine, reported the following ¹³C NMR data which can provide a reference for the bromoethyl group: a signal at 44.2 ppm for the carbon attached to the bromine (CHBr, noting the difference in substitution) and a signal at 29.0 ppm for the carbon attached to the nitrogen (CHN). researchgate.net
Table 1: Representative NMR Data for Substituted Quinolines
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. uncw.edunih.gov |
| ¹H (CH₂-Ar) | ~3.2 - 3.7 | Typically a triplet, coupled to the adjacent CH₂Br group. nih.gov |
| ¹H (CH₂-Br) | ~3.6 - 3.8 | Typically a triplet, coupled to the adjacent Ar-CH₂ group. researchgate.net |
| ¹³C (Aromatic) | 120 - 160 | Multiple signals corresponding to the quinoline ring carbons. researchgate.net |
| ¹³C (CH₂-Ar) | ~30 - 40 | Signal for the carbon attached to the quinoline ring. |
| ¹³C (CH₂-Br) | ~25 - 35 | Signal for the carbon bearing the bromine atom. |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the quinoline ring.
Conformational Analysis and Dynamic NMR Studies
The ethyl side chain of this compound is flexible, allowing for different rotational conformations (rotamers). Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insights into the energy barriers between these conformations. While specific dynamic NMR studies on this compound are not widely reported, the principles of conformational analysis are applicable. conicet.gov.ar The relative populations of different conformers can be influenced by steric and electronic interactions between the bromoethyl group and the quinoline ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.rsc.orgnih.govresearchgate.netrsc.orgscu.ac.irtsijournals.comchemicalbook.comresearchgate.netansfoundation.org
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹. researchgate.net
Aliphatic C-H stretching: The C-H stretching vibrations of the ethyl group are expected in the range of 2850-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the quinoline ring's double bonds will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. pg.edu.pl
C-Br stretching: The stretching vibration of the carbon-bromine bond is a key indicator and is typically observed in the lower frequency region of the spectrum, around 600-700 cm⁻¹. researchgate.net
FT-IR spectroscopy has been used to confirm the presence of the C-Br bond in related bromo-functionalized quinoline compounds. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | >3000 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C / C=N stretch (Quinoline ring) | 1400 - 1600 |
| C-H bending | 1300 - 1450 |
| C-Br stretch | 600 - 700 |
Raman Spectroscopy in Structural Characterization.ansfoundation.org
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The quinoline ring system, being highly polarizable, gives rise to strong Raman signals. researchgate.net Studies on quinoline and its derivatives have shown that Raman spectroscopy is a powerful tool for characterizing the molecular structure. researchgate.net The C-Br stretching vibration would also be observable in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.benchchem.comnih.govresearchgate.netuvic.carsc.orgtsijournals.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. rsc.orgacs.org This technique can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the confirmation of the molecular formula C₁₁H₁₀BrN.
In addition to confirming the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. mdpi.comresearchgate.net Under electron impact ionization, the this compound molecule will fragment in a characteristic manner. Common fragmentation pathways could include:
Loss of a bromine radical (•Br): This would result in a significant peak corresponding to the [M - Br]⁺ ion.
Cleavage of the ethyl chain: Fragmentation can occur at the C-C bond of the ethyl group, leading to the formation of various charged fragments.
Rearrangements: The initial fragments may undergo rearrangements to form more stable ions.
The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the precise molecular geometry and intermolecular interactions of quinoline derivatives.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The quinoline ring system itself is generally planar. semanticscholar.orgiucr.org For example, in 3-bromomethyl-2-chloro-quinoline, the dihedral angle between the pyridine (B92270) and benzene (B151609) rings of the quinoline moiety is 179.07(1)°, indicating a high degree of planarity. semanticscholar.org In another case, for C11H7Br3ClN, the quinoline ring system is approximately planar with an r.m.s. deviation of 0.011 Å. iucr.org For 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the dihedral angle between the two rings of the quinoline group is a slight 1.28(9)°. nih.gov
The conformation of the bromoethyl side chain is subject to variation. In the crystal structure of 2-(2-Bromoethyl)isoindoline-1,3-dione, which features a similar bromoethyl group, both anti and gauche conformations are observed, with N-C-C-Br torsion angles of -179.8(5)°, -179.4(4)°, and -66.5(6)°. researchgate.net This indicates that the rotational freedom of the ethyl chain in this compound could lead to different conformers in the solid state.
Table 1: Representative Bond Lengths and Angles in Related Quinolines
| Parameter | Compound | Value |
| C-Br Bond Length | 3-bromomethyl-2-chloro-quinoline | 1.956(6) Å |
| C-Br Bond Length | 10-(1-bromoethyl)-14-(bromomethyl)dibenzo[a,c]acridine | 1.983(3) Å / 1.976(4) Å |
| C-Cl Bond Length | 3-bromomethyl-2-chloro-quinoline | 1.734(6) Å |
| Dihedral Angle (Quinoline Rings) | 3-bromomethyl-2-chloro-quinoline | 179.07(1)° |
| Dihedral Angle (Quinoline Rings) | 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate | 1.28(9)° |
This table presents data from related structures to infer the expected values for this compound.
Hydrogen Bonding Networks and Supramolecular Packing
The crystal packing of quinoline derivatives is often governed by a combination of weak intermolecular interactions, including hydrogen bonds and π-π stacking, leading to the formation of complex supramolecular architectures. nih.govacs.org
In the absence of strong hydrogen bond donors like -OH or -NH2 groups in this compound, weaker C-H···N and C-H···Br hydrogen bonds are expected to play a role in the crystal packing. For instance, in a tribromo-chloro-quinoline derivative, molecules are linked by C-H···Br interactions, forming chains. iucr.org These chains are further connected by C-H···π and π-π interactions involving the pyridine rings, with an intercentroid distance of 3.608(4) Å, creating sheets. iucr.org
The crystal packing of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate is stabilized by weak C-H···O hydrogen bonds and Br···O intermolecular interactions (3.076(2) Å), resulting in a three-dimensional network. nih.govresearchgate.net Similarly, the structure of 2-(2-Bromoethyl)isoindoline-1,3-dione features short Br···O contacts (3.162(5) Å), C-H···O hydrogen bonds, and extensive π-π stacking interactions with centroid-centroid distances ranging from 3.517(4) to 3.950(4) Å. researchgate.net These examples highlight the importance of even weak interactions in directing the supramolecular assembly of such compounds. mdpi.comrsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. msu.edupearson.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. nepjol.infomuni.cz The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure. uomustansiriyah.edu.iq
For quinoline and its derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from π-π* and n-π* electronic transitions within the aromatic system. faccts.derug.nl The π-π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n-π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths (lower energy). faccts.de
While the specific UV-Vis spectrum for this compound was not found in the search results, the spectra of related quinoline derivatives provide a basis for prediction. The electronic nature of substituents on the quinoline ring can influence the absorption wavelengths. acs.org The bromoethyl group is not expected to significantly alter the primary π-π* and n-π* transitions of the quinoline core, though slight shifts in wavelength and changes in molar absorptivity may occur.
In a study of styryl quinoline derivatives, the electronic transitions were found to be dependent on the substituents on both the quinoline and styryl rings. acs.org For instance, the introduction of different functional groups can tune the absorption and emission properties of the resulting complexes. acs.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π-π | π → π | Shorter wavelength UV region |
| n-π | n → π | Longer wavelength UV region |
This table is a generalized prediction based on the electronic structure of quinoline derivatives.
Theoretical and Computational Chemistry Investigations of 2 2 Bromoethyl Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules, such as their geometries, energies, and spectroscopic parameters. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies calculations compared to traditional wave function-based methods.
A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 2-(2-Bromoethyl)quinoline, this would be achieved using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process yields the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.
In similar quinoline-based compounds, theoretical bond lengths and angles calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. For instance, studies on other quinoline (B57606) derivatives have successfully predicted the planarity of the quinoline ring and the orientation of substituents. The electronic structure, including the distribution of electron density and dipole moment, is also determined during this process, offering insights into the molecule's polarity.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data are hypothetical, based on typical values for related structures, and serve to illustrate the expected results from a DFT calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C11 | 1.505 |
| C11-C12 | 1.540 | |
| C12-Br | 1.960 | |
| N1-C2 | 1.315 | |
| N1-C9 | 1.370 | |
| Bond Angle (˚) | C9-N1-C2 | 118.5 |
| N1-C2-C11 | 121.0 | |
| C2-C11-C12 | 112.5 | |
| C11-C12-Br | 110.8 | |
| Dihedral Angle (˚) | N1-C2-C11-C12 | 85.0 |
| C3-C2-C11-C12 | -95.0 |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, twisting). Calculated frequencies often have systematic errors, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. For quinoline derivatives, DFT has been shown to provide reliable vibrational assignments.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table presents hypothetical data to exemplify the output of a vibrational frequency calculation.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν1 | 3060 | ~3055 | C-H stretch (aromatic) |
| ν2 | 2950 | ~2945 | C-H stretch (aliphatic, asym) |
| ν3 | 2880 | ~2875 | C-H stretch (aliphatic, sym) |
| ν4 | 1610 | ~1605 | C=N stretch |
| ν5 | 1580 | ~1575 | C=C stretch (quinoline ring) |
| ν6 | 650 | ~645 | C-Br stretch |
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), and can accurately predict the chemical environment of each nucleus. Such calculations for related molecules have shown a strong correlation between theoretical and experimental data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.
For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring, while the LUMO might be located over the quinoline system and the bromoethyl side chain. Analysis of the FMOs helps predict how the molecule will interact with other reagents. Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated from the HOMO and LUMO energies to quantify reactivity.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Note: Values are hypothetical and for illustrative purposes.)
| Parameter | Formula | Value (eV) |
| HOMO Energy | E(HOMO) | -6.50 |
| LUMO Energy | E(LUMO) | -1.20 |
| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 5.30 |
| Electronegativity | χ = -[E(HOMO) + E(LUMO)]/2 | 3.85 |
| Chemical Hardness | η = [E(LUMO) - E(HOMO)]/2 | 2.65 |
| Chemical Softness | S = 1 / (2η) | 0.189 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs). These are sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles.
Green regions represent neutral potential.
For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The bromine atom, being electronegative, would also influence the potential map, while the hydrogen atoms of the aromatic ring would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the classic Lewis structure elements: bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for studying hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In this compound, NBO analysis would reveal key interactions, such as the delocalization of the nitrogen lone pair into the anti-bonding orbitals of the quinoline ring and hyperconjugative interactions involving the bromoethyl side chain.
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound (Note: The interactions and energy values are hypothetical examples of what an NBO analysis might reveal.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N1 | π(C2-C3) | 35.5 | n → π (Resonance) |
| LP (1) N1 | π(C9-C10) | 28.2 | n → π (Resonance) |
| π (C5-C6) | π(C4-C10) | 20.1 | π → π (Conjugation) |
| σ (C2-C11) | σ(C12-Br) | 2.5 | σ → σ (Hyperconjugation) |
| LP (1) Br | σ(C11-C12) | 1.8 | n → σ (Hyperconjugation) |
Quantum Chemical Descriptors and Global Reactivity Indices
Quantum chemical descriptors derived from Density Functional Theory (DFT) are essential for predicting the chemical reactivity and stability of a molecule. nih.govnih.gov These descriptors quantify aspects of a molecule's electronic structure. Key global reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω). scispace.comdergipark.org.tracs.org
HOMO and LUMO Energies: The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A higher HOMO energy suggests a better electron donor, whereas a lower LUMO energy points to a stronger electron acceptor. nih.gov
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov
Global Reactivity Descriptors: These indices are calculated from the HOMO and LUMO energies. Chemical hardness (η = (E_LUMO - E_HOMO)/2) measures the resistance to a change in electron distribution, while softness (S = 1/η) is its inverse, indicating polarizability. bioline.org.br Electronegativity (χ = -(E_HOMO + E_LUMO)/2) describes the power of an atom or group to attract electrons. The electrophilicity index (ω = μ²/2η, where μ is the chemical potential) quantifies the energy lowering of a system when it accepts electrons from the environment, classifying molecules as strong or moderate electrophiles. growingscience.commdpi.com
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula / Definition | Significance |
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; measures polarizability. |
| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | Measures the propensity to act as an electrophile. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes, flexibility, and dynamic behavior. nih.govresearchgate.net
For this compound, the primary sources of conformational flexibility are the rotatable single bonds in the ethyl side chain (C_quinoline-CH2 and CH2-CH2Br). The quinoline ring system itself is largely planar and rigid. smolecule.com MD simulations would allow for the exploration of the accessible torsional angles of the bromoethyl group, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might orient itself to interact with other molecules, such as a solvent or a biological receptor.
While specific MD studies on isolated this compound are not found in the surveyed literature, MD simulations are frequently applied to quinoline derivatives to understand their interactions with biological targets. acs.orgnih.govmdpi.com These studies show how the flexibility of side chains on a quinoline scaffold allows the ligand to adapt its conformation to fit within a protein's binding pocket. Such simulations for this compound would be valuable in determining the spatial distribution of the bromine atom relative to the quinoline ring, a key factor in its reactivity and potential for forming specific interactions like halogen bonds.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path of a reaction. libretexts.org Its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govresearchgate.net
The this compound molecule features a primary alkyl bromide, a functional group prone to nucleophilic substitution (S_N2) and elimination (E2) reactions. Computational studies can model these reaction pathways. For an S_N2 reaction, calculations would detail the approach of a nucleophile, the formation of a pentacoordinate transition state, and the departure of the bromide leaving group. For an E2 reaction, the model would show the concerted removal of a proton and the bromide ion by a base.
Although direct computational studies on the reaction mechanisms of this compound are absent in the literature, research on analogous systems provides a clear template. For instance, a detailed computational and experimental study on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole showed how DFT calculations could map out a complex, multi-channel reaction pathway involving seleniranium intermediates. mdpi.com The study calculated the activation barriers for different steps, confirming the most energetically favorable route. mdpi.com Similarly, computational studies on the nucleophilic substitution of hydrogen in quinoline rings have used high-level methods to support the proposed mechanism involving cycloadduct intermediates. rsc.org These examples demonstrate how computational modeling could be applied to predict the reactivity of the bromoethyl group in this compound and determine the energetics of its potential reaction pathways.
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses and Binding Orientations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). iscientific.org It is a cornerstone of computer-aided drug design, used to generate hypotheses about ligand-receptor interactions and to screen virtual libraries for potential drug candidates. mdpi.comnih.gov The method involves sampling many possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on their predicted binding affinity. nih.gov
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. scielo.org.mx Consequently, a vast number of molecular docking studies have been performed on quinoline derivatives to explore their potential as inhibitors for various protein targets.
While no docking studies have been published specifically for this compound, the extensive research on its analogs provides a strong basis for hypothesizing its binding potential. The quinoline ring can participate in several key interactions:
Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor. nih.gov
π-π Stacking: The aromatic ring system can form favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. acs.org
Hydrophobic Interactions: The carbocyclic part of the quinoline ring and the ethyl chain can engage in hydrophobic interactions with nonpolar residues. nih.gov
Halogen Bonding: The bromine atom of the bromoethyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding site.
This compound could serve as a lead fragment in drug discovery. Docking simulations could place this fragment into a target's active site to identify initial binding modes, which could then be elaborated upon to design more potent and selective ligands.
Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative Class | Protein Target | Key Findings | Reference |
| Quinoline-3-carbaldehyde hydrazones | Tubercular protein (InhA) | Identified potential binding modes and interactions within the active site. | iscientific.org |
| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Showed strong binding affinity, with interactions involving key residues like LYS 101 and TRP 229. | nih.gov |
| 2-Oxoquinoline arylaminothiazoles | Tubulin | Docking revealed hydrogen bonding and pi-sigma interactions with residues like Asn 167 and Leu 248. | scielo.org.mx |
| Dihydroxyl-quinolines | Acetylcholinesterase (AChE) | MD simulations following docking proposed a specific derivative as a promising AChE inhibitor. | nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | Docking and MD simulations were used to study binding stability and selectivity against related kinases. | mdpi.com |
These studies underscore the utility of molecular docking for generating detailed, testable hypotheses about the binding of quinoline-based ligands, a strategy that would be directly applicable to investigating the potential biological targets of this compound.
Advanced Applications in Chemical Design and Material Science Excluding Clinical Outcomes
Scaffold Design in Lead Discovery and Optimization
The adaptability of the 2-(2-bromoethyl)quinoline scaffold is pivotal in the early stages of drug discovery, where rapid synthesis of compound libraries is essential for identifying and optimizing lead compounds.
Structure-Activity Relationship (SAR) Studies for Guiding Molecular Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. This compound is an invaluable tool in this field, enabling systematic modifications to the quinoline (B57606) core to probe interactions with biological targets. The reactive bromoethyl group allows for the facile introduction of various side chains, which can significantly influence a compound's properties.
For instance, in the pursuit of novel antitumor agents, SAR studies on quinoline derivatives have revealed key pharmacophoric features. Analysis has shown that the presence of a large, bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position can enhance antiproliferative activity. sci-hub.se Furthermore, the length of the alkylamino side chain is critical, with a two-carbon linker—precisely the length provided by the this compound precursor—often being the most favorable for potency. sci-hub.se
In another example, a series of 2-aminoquinoline (B145021) derivatives were synthesized and evaluated as potential inhibitors of neuronal nitric oxide synthase (nNOS). acs.org The 2-aminoquinoline scaffold was "hybridized" with other known inhibitor structures to create novel compounds. acs.org The resulting SAR studies identified 7-substituted 2-aminoquinolines as potent and isoform-selective inhibitors, highlighting the importance of substitution patterns on the quinoline ring for achieving desired biological effects. acs.org
The following table illustrates how modifications based on a quinoline scaffold can influence biological activity, a process often initiated with precursors like this compound.
Table 1: Illustrative SAR Data for Quinoline Derivatives
| Base Scaffold | R1 Substituent (Position 7) | R2 Substituent (Position 4) | Biological Target | Observed Activity |
|---|---|---|---|---|
| Quinoline | -Cl | -NH-(CH2)2-N(CH3)2 | Proliferation | Potent Antiproliferative |
| Quinoline | -OCH2-Ph-F | -NH-(CH2)2-N(CH3)2 | Proliferation | Most Potent Antiproliferative |
| 2-Aminoquinoline | -H | -NH2 | nNOS | Baseline Inhibition |
This table is a generalized representation based on findings in the literature. sci-hub.seacs.org
Development of Quinoline-Based Chemical Probes and Research Tool Compounds
Chemical probes are indispensable tools in chemical biology for interrogating complex biological systems. This compound's reactivity makes it an excellent starting material for creating sophisticated molecular probes. evitachem.com
One key application is the synthesis of fluorescent probes for bio-imaging. By coupling this compound with fluorescent dyes, researchers can create molecules that target specific cellular components. For example, quinoline-based probes have been designed to detect fluctuations in viscosity within subcellular organelles like lysosomes and mitochondria. researchgate.net These probes exhibit significant increases in fluorescence quantum yield as viscosity increases, allowing for real-time imaging of cellular processes. researchgate.net Similarly, quinoline-based fluorescent probes have been developed for the selective detection of metal ions, such as Zn(II) and Cu(II), in biological and environmental systems. rsc.orgarabjchem.org The design often involves combining the quinoline moiety with another chelating group, where the binding of the target ion triggers a "turn-on" fluorescent response. arabjchem.org
Role as Precursors for Complex Heterocyclic Systems
The ability to build larger, more intricate molecules from simpler starting materials is a cornerstone of modern organic synthesis. This compound serves as a valuable precursor for creating complex heterocyclic structures, including fused and polycyclic systems.
Synthesis of Fused Quinoline Derivatives
Fused quinoline systems, where additional rings are annulated to the quinoline core, often possess unique chemical and photophysical properties. This compound and its derivatives are frequently employed in reactions designed to construct these multi-ring structures. tandfonline.com
A common strategy involves a Williamson ether synthesis followed by an intramolecular cyclization. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate can be reacted with various salicylaldehydes. scielo.br This initial reaction is followed by hydrolysis and an intramolecular cyclization, all performed in a one-pot procedure, to efficiently generate 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This method demonstrates how the bromoethyl (or bromomethyl) group serves as a linchpin to connect the quinoline to another aromatic system, which then cyclizes to form the final fused product.
Another approach involves the synthesis of hexahydropyrrolo[3,2-c]quinolines, a core structure found in several alkaloids. nih.gov In one synthetic route, a quinoline derivative is treated with N-bromosuccinimide (NBS) to install a bromine handle, which facilitates the subsequent construction of the fused pyrrolidine (B122466) ring. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Quinoline Precursors
| Quinoline Precursor | Reactant(s) | Resulting Fused System | Reaction Type |
|---|---|---|---|
| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Salicylaldehydes | 2-(1-Benzofuran-2-yl)quinoline | Williamson Ether Synthesis / Intramolecular Cyclization scielo.br |
| 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline | NBS / Dibenzoylperoxide | 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate | Radical Bromination / Rearrangement nih.gov |
Construction of Polycyclic and Supramolecular Architectures
Beyond fused rings, this compound is instrumental in building larger, non-fused polycyclic assemblies and supramolecular structures. These architectures rely on the precise positioning of multiple molecular components. The bromoethyl group provides a reliable connection point to link quinoline units to central scaffolds or other building blocks.
In supramolecular chemistry, quinoline derivatives are used as tectons (building blocks) for designing complex architectures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.govacs.org While direct use of this compound in a final supramolecular assembly is less common, its derivatives are key. For instance, 2-styryl-8-hydroxyquinolines, which can be synthesized from precursors derived from functionalized quinolines, act as versatile ligands. nih.gov These ligands coordinate with metal ions to form multinuclear complexes, coordination polymers, and metal-organic frameworks (MOFs), leading to architectures like helices and 3D networks. nih.govacs.org
Similarly, indole (B1671886) derivatives like 3-(2-bromoethyl)indole are used to synthesize N-(2-(3-indolyl)ethyl)aza-crown ethers. lookchem.com These molecules are important in supramolecular chemistry for their ability to complex with metal ions and organic substrates, finding use in sensors and catalysis. lookchem.com This highlights a parallel application for this compound in constructing analogous quinoline-containing macrocycles.
Applications in Catalysis and Ligand Design
The quinoline framework is a privileged structure in the design of ligands for transition metal catalysis. The nitrogen atom provides a coordination site, and the aromatic system can be tuned electronically and sterically to influence the properties of a metal complex.
This compound serves as a precursor for synthesizing novel quinoline-based ligands. The bromoethyl group can be readily substituted by various nucleophilic coordinating groups, such as phosphines or amines, to create multidentate ligands. For example, rational alterations of the TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) ligand platform, which relies on quinoline units, have led to fluorescent sensors that can discriminate between specific metal ions like Zn²⁺ and Cd²⁺. rsc.org
Furthermore, extending the π-system of ligands is a known strategy to enhance the properties of catalysts. Researchers have investigated replacing standard bipyridine ligands with 2-(pyridin-2-yl)quinoline (B8816189) in copper complexes to study the effects on the complexes' emissive behavior, which is relevant for applications in photoredox catalysis and materials science. mdpi.com The synthesis of such specialized ligands often starts from functionalized quinolines, where a precursor like this compound would be a logical starting point for introducing the pyridyl moiety. The development of such tailored ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. acs.org
As Ligands in Transition Metal Catalysis
Quinoline derivatives are a significant class of aza-heterocycles utilized in a wide array of applications, including drug discovery, materials science, and catalysis. chim.it The nitrogen atom within the quinoline ring can coordinate with transition metals, forming stable complexes that can catalyze a variety of organic transformations. While direct studies on this compound as a ligand are not extensively documented in the reviewed literature, the broader family of quinoline derivatives has been shown to be effective in this capacity.
For instance, quinoline-based ligands have been instrumental in the development of catalysts for reactions such as C-C and C-N bond formation. researchgate.net The functionalization at the 2-position, as seen in this compound, offers a potential tethering point for creating multidentate ligands, which can enhance the stability and catalytic activity of the metal complexes. snnu.edu.cn For example, new benzo[h]quinoline-based ligands with a CHRNH2 function in the 2-position have been prepared and used to create ruthenium and osmium complexes that are highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov
Transition-metal catalyzed reactions are crucial for the synthesis of complex organic molecules. chim.it Copper(II) complexes with quinoline-based ligands have been synthesized and studied for their catalytic properties in atom transfer radical addition (ATRA) reactions of alkyl halides to alkenes. rsc.org These complexes, sometimes generated in situ, effectively catalyze the addition reaction under white light irradiation at room temperature. rsc.org Similarly, copper(II)-quinoline complexes have been shown to be robust and versatile photocatalysts for the chlorosulfonylation of olefins. uni-regensburg.de
The synthesis of polysubstituted quinolines has been achieved using nickel-catalyzed sequential dehydrogenation and condensation processes. nih.gov Furthermore, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provide another route to substituted quinolines. mdpi.com Cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline (B41778) has also been shown to produce various quinoline skeletons. mdpi.com The development of these catalytic systems highlights the importance of the quinoline scaffold in facilitating a diverse range of chemical transformations.
Development of Chiral Auxiliaries and Organocatalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org The inherent chirality of the quinoline ring system, especially when appropriately substituted, makes it a valuable scaffold for the design of chiral auxiliaries and organocatalysts. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal.
The Cinchona alkaloids, which feature a quinoline ring, are a well-known class of privileged chiral skeletons in asymmetric organocatalysis. nih.gov Their structure, containing both a rigid aromatic quinoline and a basic quinuclidine (B89598) ring, allows them to act as bifunctional catalysts, activating both nucleophiles and electrophiles while inducing chirality. nih.gov This has led to their successful application in numerous asymmetric reactions. nih.gov
The development of organocatalysts based on the quinoline framework extends beyond the Cinchona family. For instance, chiral phosphoric acids derived from binaphthyl structures have been used to catalyze the atroposelective Friedländer heteroannulation reaction to produce axially chiral polysubstituted 4-arylquinolines with high enantioselectivity. acs.org Similarly, an organocatalytic atroposelective heterocycloaddition of alkynals with aminoarylaldehydes, catalyzed by a pyrrolidine derivative, yields axially chiral 2-arylquinoline derivatives. beilstein-journals.org
Furthermore, the synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitriles has been achieved through an asymmetric Reissert reaction, where a chiral auxiliary attached to the quinoline nitrogen directs the stereoselective addition of a cyanide ion. researchgate.net While direct examples utilizing this compound in the development of chiral auxiliaries were not found in the provided search results, the bromoethyl group offers a reactive handle for attaching the quinoline moiety to other molecules to create novel chiral ligands and catalysts. sfu.ca
Materials Chemistry Applications of Quinoline Derivatives
The unique electronic and structural features of the quinoline ring system have led to its widespread use in the development of advanced materials with interesting electronic, photonic, and self-assembly properties.
Electronic and Photonic Properties of Quinoline-Derived Materials
Quinoline-based compounds are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified, making them highly desirable for optoelectronic applications. mdpi.comsemanticscholar.org The electron-withdrawing nature of the quinoline ring plays a significant role in electron transport processes. mdpi.com These properties make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.orgresearchgate.net
The electronic properties of quinoline derivatives can be tuned by the introduction of various substituents. tandfonline.com For example, the presence of an electron-releasing group, such as an amino group, can enhance the nonlinear optical (NLO) properties of the quinoline molecule. tandfonline.com The combination of electron-donating and electron-withdrawing groups on the quinoline moiety can dramatically increase its NLO properties. tandfonline.com
Studies on quinoline-carbazole compounds designed with a donor-acceptor-donor-π-acceptor (D-A-D-π-A) configuration have shown that these materials exhibit promising NLO behavior. mdpi.com The interaction between the electron-donating carbazole (B46965) and the electron-accepting quinoline leads to intramolecular charge transfer (ICT) characteristics, which are crucial for NLO applications. mdpi.com
The photophysical properties of quinoline derivatives, such as their absorption and fluorescence, are of great interest for the development of photoluminescent materials and dyes for OLEDs and solar cells. researchgate.net For instance, certain quinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. nih.gov The optical properties of quinoline Schiff bases, arising from the extensive delocalization of the electron cloud, make them potential candidates for applications in optoelectronics and lasers. mdpi.com
Self-Assembly and Supramolecular Networks
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. Quinoline derivatives are excellent building blocks for the construction of supramolecular networks due to the presence of the nitrogen atom, which can participate in hydrogen bonding, and the aromatic rings, which can engage in π-π stacking interactions.
Several studies have demonstrated the self-assembly of quinoline derivatives into various supramolecular architectures. For example, a new gelator containing a quinoline group was found to self-assemble into organogels in various solvents, exhibiting different structures and surface wettabilities. rsc.orgrsc.org The self-assembly process was driven by hydrogen bonding interactions. rsc.org In another instance, a 5,5'-biquinoline derivative was shown to adopt a helical structure and self-assemble through hydrogen bonding and C-H···π interactions. acs.org
The formation of supramolecular networks can also be directed by coordination with metal ions. For example, zinc(II) complexes with quinoline-2,3-dicarboxylic acid have been shown to assemble into 3-D supramolecular networks through hydrogen bonding and π-π stacking. rsc.org Similarly, bis-quinoline-based acylhydrazone has been observed to form a polymeric array of a metallo-supramolecular assembly with Zn2+ ions. mdpi.com
The self-associative properties of quinoline derivatives in solution have also been studied, revealing that they can exist in equilibrium as a series of stacks (dimers or n-mers) with slightly different mutual orientations. oup.com These self-assembly and supramolecular networking capabilities of quinoline derivatives open up possibilities for the design of functional materials with applications in sensing, catalysis, and beyond. nih.gov
Future Research Directions for 2 2 Bromoethyl Quinoline Chemistry
Exploration of Novel and Efficient Synthetic Pathways
Direct C-H Functionalization: A significant advancement would be the development of methods for the direct C-H functionalization of 2-methylquinoline. nih.govacs.orgmdpi.comrsc.org This approach would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Research could focus on transition-metal-catalyzed reactions that selectively activate the methyl group for subsequent elongation and bromination. mdpi.com
One-Pot Methodologies: Designing one-pot or tandem reactions that combine the formation of the quinoline (B57606) core with the introduction of the 2-bromoethyl side chain would be highly desirable. rsc.orgnih.gov Multicomponent reactions, a cornerstone of modern organic synthesis, could be explored to assemble the target molecule from simple precursors in a single operation, significantly improving efficiency. nih.gov
Novel Precursors and Reagents: Investigation into alternative starting materials beyond the classical quinoline syntheses (e.g., Skraup, Doebner-von Miller, or Friedländer) could lead to more efficient routes. researchgate.netresearchgate.net For instance, the use of functionalized anilines and novel three-carbon synthons could provide more direct access to the desired product. The conversion of a precursor like 2-(2-hydroxyethyl)quinoline to 2-(2-Bromoethyl)quinoline via methods such as the Appel reaction is a viable strategy that warrants further optimization. organic-chemistry.orgnrochemistry.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | Reduced step count, increased atom economy. | Development of selective catalysts for 2-methylquinoline functionalization. nih.govacs.orgmdpi.comrsc.org |
| One-Pot/Tandem Reactions | Improved efficiency, reduced waste. | Design of multicomponent reactions for convergent synthesis. rsc.orgnih.gov |
| Novel Precursors | More direct synthetic routes. | Exploration of new building blocks and reagents, optimization of reactions like the Appel reaction. researchgate.netresearchgate.netorganic-chemistry.orgnrochemistry.com |
Advancements in Mechanistic Understanding through Experimental and Computational Synergy
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and developing new ones. A synergistic approach combining experimental and computational techniques will be pivotal.
In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. This data is invaluable for understanding the intricacies of the reaction pathway.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.gov For instance, computational studies can help in understanding the mechanism of side-chain functionalization of 2-methylquinoline or the bromination of the ethyl side chain.
Kinetics and Substituent Effects: Detailed kinetic studies can shed light on the rate-determining steps of synthetic routes. Investigating the electronic and steric effects of substituents on the quinoline ring will provide a clearer picture of the factors governing reactivity and selectivity.
| Research Area | Techniques | Expected Outcomes |
| Reaction Monitoring | In-situ IR and NMR spectroscopy | Identification of intermediates, kinetic profiling. |
| Mechanistic Modeling | Density Functional Theory (DFT) | Elucidation of reaction pathways, prediction of selectivity. nih.gov |
| Kinetic Analysis | Experimental rate studies | Determination of rate-determining steps and reaction orders. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Design
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comjelsciences.comarxiv.org By analyzing vast databases of chemical reactions, these algorithms can identify non-intuitive disconnections and suggest innovative synthetic strategies.
Reaction Optimization: Machine learning models can be trained to predict reaction outcomes, such as yield and selectivity, based on a set of reaction parameters. This can significantly accelerate the optimization of synthetic protocols, reducing the number of experiments required.
De Novo Design: AI can be used to design novel derivatives of this compound with desired properties. By learning the structure-activity relationships of quinoline-based compounds, generative models can propose new molecules with enhanced biological activity or material properties.
| AI/ML Application | Potential Impact | Key Technologies |
| Retrosynthesis | Discovery of novel synthetic pathways. | Transformer models, Graph Neural Networks. chemcopilot.comjelsciences.comarxiv.org |
| Reaction Optimization | Accelerated development of efficient syntheses. | Supervised learning algorithms. |
| De Novo Design | Design of new functional molecules. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
Development of Sustainable and Eco-Friendly Synthetic Methodologies for Brominated Quinolines
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly methods.
Green Solvents and Catalysts: The use of hazardous solvents and toxic reagents should be minimized. Research should focus on employing greener solvents like water, ionic liquids, or deep eutectic solvents. rsc.org The development of recyclable and non-toxic catalysts is also a key area of interest. researchgate.netresearchgate.net
Energy-Efficient Synthesis: Exploring alternative energy sources such as microwave irradiation or ultrasound can lead to faster reaction times and reduced energy consumption compared to conventional heating. nih.gov
Sustainable Brominating Agents: The use of safer and more sustainable brominating agents is crucial. researchgate.net Traditional brominating agents can be hazardous, and the development of eco-friendly alternatives, such as those based on bromide salts with an in-situ oxidation system, would be a significant advancement. researchgate.netcambridgescholars.com
| Sustainability Aspect | Approach | Examples |
| Solvents and Catalysts | Use of benign alternatives. | Water, ionic liquids, recyclable heterogeneous catalysts. rsc.orgresearchgate.netresearchgate.net |
| Energy Efficiency | Alternative energy sources. | Microwave-assisted synthesis, sonochemistry. nih.gov |
| Reagents | Safer brominating agents. | N-Bromosuccinimide (NBS), bromide/oxidant systems. researchgate.netcambridgescholars.comrsc.orgrsc.orgnuph.edu.ua |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Bromoethyl)quinoline, and how do purification methods affect yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of quinoline derivatives. For example, bromoethylation of 2-(hydroxymethyl)quinoline using HBr or PBr₃ in anhydrous conditions (e.g., THF or DCM under reflux) is common . Purification typically involves silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Evidence shows that column chromatography yields higher purity (>95%) but lower recovery (60–70%) compared to recrystallization (80–85% recovery, 90–92% purity) .
Q. How should researchers characterize this compound, and what spectral data are critical for validation?
- Methodological Answer : Essential characterization includes:
- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.9 ppm) and the bromoethyl chain (CH₂Br at δ 3.4–3.6 ppm; adjacent CH₂ at δ 2.8–3.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 252.0 (C₁₁H₁₁BrN⁺) with isotopic pattern for bromine .
- X-ray crystallography (if crystalline): Used to resolve ambiguities in regiochemistry or stereochemistry .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood due to volatility and respiratory irritation risks .
- Spill management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .
- Storage : In amber glass under argon at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?
- Methodological Answer :
- Modification sites : The bromoethyl chain is a reactive handle for cross-coupling (e.g., Suzuki for aryl substitution) or nucleophilic displacement (e.g., amines for prodrugs) .
- Case study : Fluorination at the quinoline 6-position (as in 6-fluoro analogues) enhances blood-brain barrier penetration for CNS targets .
- Biological validation : Use in vitro binding assays (e.g., kinase inhibition) paired with computational docking (AutoDock Vina) to prioritize derivatives .
Q. What crystallographic or spectroscopic techniques resolve structural ambiguities in this compound complexes?
- Methodological Answer :
- Single-crystal XRD : Determines bond lengths (C-Br ≈ 1.93 Å) and dihedral angles between quinoline and substituents .
- FT-IR : Confirm C-Br stretch at 550–600 cm⁻¹ and absence of O-H/N-H impurities .
- DFT calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-predicted values to validate tautomeric forms .
Q. How should researchers address contradictions in reported synthetic yields or reactivity?
- Methodological Answer :
- Variable factors : Solvent polarity (DMF vs. THF) and catalyst loadings (e.g., Bi(OTf)₃ at 5 mol% vs. 10 mol%) significantly impact yields .
- Case example : Microwave-assisted synthesis reduces reaction time from 24h to 2h but may lower yield due to thermal decomposition .
- Troubleshooting : Use DOE (Design of Experiments) to optimize parameters and replicate literature protocols with internal controls .
Q. What strategies improve the hydrolytic stability of this compound in aqueous media?
- Methodological Answer :
- Stabilization methods : Co-solvents (e.g., PEG-400) or lyophilization with cyclodextrins reduce hydrolysis rates .
- pH control : Buffers (pH 4–5) minimize base-catalyzed degradation .
- Derivatization : Replace bromine with a stabilized leaving group (e.g., mesylate) for controlled reactivity .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Software tools : Gaussian for transition-state modeling or ChemDraw for retrosynthetic analysis.
- Key parameters : Calculate Fukui indices to identify electrophilic sites (quinoline C2 vs. bromoethyl C1) .
- Validation : Compare predicted vs. experimental yields in Pd-catalyzed Heck reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
